2-Deaminofolic acid

Description

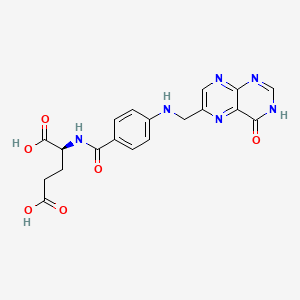

Structure

2D Structure

3D Structure

Properties

CAS No. |

32225-99-3 |

|---|---|

Molecular Formula |

C19H18N6O6 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H18N6O6/c26-14(27)6-5-13(19(30)31)25-17(28)10-1-3-11(4-2-10)20-7-12-8-21-16-15(24-12)18(29)23-9-22-16/h1-4,8-9,13,20H,5-7H2,(H,25,28)(H,26,27)(H,30,31)(H,21,22,23,29)/t13-/m0/s1 |

InChI Key |

ANHVSUORPFCWSR-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC=N3 |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC=N3 |

Origin of Product |

United States |

Enzymatic Biotransformation and Degradation Pathways of Folates Yielding 2 Deaminofolic Acid

Folate Deaminase Enzymes and Their Catalytic Mechanisms

The conversion of folic acid to 2-deaminofolic acid is primarily an enzymatic process involving the deamination of the pterin (B48896) ring. This reaction is catalyzed by specific enzymes with deaminase activity.

Pterin deaminases are a class of enzymes that catalyze the hydrolysis of the amino group at the second position of the pterin ring. ontosight.aiwikipedia.org Classified under EC 3.5.4.11, these enzymes are technically named 2-amino-4-hydroxypteridine aminohydrolases. wikipedia.org They facilitate the conversion of various pterin compounds to their 2,4-dihydroxy counterparts. wikipedia.org

The catalytic activity of these enzymes has been studied in various organisms. For instance, a functionally uncharacterized amidohydrolase from Agrobacterium radiobacter K84, designated Arad3529, was identified and confirmed to possess pterin deaminase activity. nih.govberkeley.edunih.gov This enzyme demonstrated broad substrate specificity, acting on a variety of pterin metabolites. berkeley.edunih.gov The efficiency of Arad3529 on different substrates, including folic acid itself, highlights the enzyme's role in pterin degradation pathways. berkeley.edunih.gov The enzyme deaminates folic acid and pteroic acid to produce this compound (DFA) and deaminopteroic acid (DPA), respectively. nih.govresearchgate.net

| Substrate | Catalytic Efficiency (kcat/Km) [M⁻¹ s⁻¹] |

| Formylpterin | 5.2 x 10⁶ |

| Pterin-6-carboxylate | 4.0 x 10⁶ |

| Pterin-7-carboxylate | 3.7 x 10⁶ |

| Pterin | 3.3 x 10⁶ |

| Hydroxymethylpterin | 1.2 x 10⁶ |

| Biopterin | 1.0 x 10⁶ |

| d-(+)-neopterin | 3.1 x 10⁵ |

| Isoxanthopterin | 2.8 x 10⁵ |

| Sepiapterin | 1.3 x 10⁵ |

| Folate | 1.3 x 10⁵ |

| Xanthopterin | 1.17 x 10⁵ |

| 7,8-dihydrohydroxymethylpterin | 3.3 x 10⁴ |

Table 1: Substrate Specificity of Pterin Deaminase (Arad3529). This table presents the catalytic efficiency of the pterin deaminase from Agrobacterium radiobacter K84 for various pterin metabolites. The data indicates a broad substrate range, including folate. berkeley.edunih.gov

Carboxypeptidase G (CPG) enzymes are zinc-dependent exopeptidases that hydrolyze the C-terminal glutamate (B1630785) from folic acid and its analogs. nih.gov This action yields pteroic acid and glutamate. nih.govresearchgate.net In the context of folate degradation pathways that produce this compound, CPG plays a crucial role. Studies on Variovorax sp. F1 have shown that recombinant CPG prefers both folic acid and this compound as substrates. nih.govresearchgate.netnih.gov This indicates its dual function in folate catabolism: first, by converting folic acid to pteroic acid, and second, by potentially acting on this compound to produce deaminopteroic acid. nih.gov The crystal structure of CPG2 from Pseudomonas sp. strain RS-16 reveals a catalytic domain with two zinc ions at the active site, which is a common feature among zinc-dependent exopeptidases. nih.gov

Pterin Deaminase Activity and Substrate Specificity

Microbial Degradation of Folic Acid to this compound

The breakdown of folic acid is not limited to isolated enzymatic reactions but is a significant metabolic capability of various microorganisms, particularly in soil environments.

The soil bacterium Variovorax sp. F1 provides a clear model for the microbial degradation of folic acid. nih.govresearchgate.netnih.gov Research has identified two key enzymes in this bacterium that drive the degradation pathway: carboxypeptidase G (CPG) and pterin deaminase. nih.govresearchgate.netdntb.gov.ua When cultured, Variovorax sp. F1 rapidly breaks down folic acid. nih.govresearchgate.net The degradation involves two parallel routes:

Hydrolysis: CPG cleaves the glutamate moiety from folic acid to produce pteroic acid (PA). nih.govnih.gov

Deamination: A pterin deaminase, orthologous to the Arad3529 gene from Agrobacterium, deaminates folic acid to form this compound (DFA). nih.govnih.gov

These pathways can intersect, as the same enzymes act on the intermediates. The pterin deaminase can also convert pteroic acid to deaminopteroic acid (DPA), and CPG can act on DFA to produce DPA. nih.govresearchgate.net Therefore, in Variovorax sp. F1, DFA and PA are identified as key intermediates in the eventual formation of DPA. nih.govresearchgate.netdntb.gov.ua Another study isolated two Pseudomonas species from soil that could utilize folic acid as their sole carbon and nitrogen source, with one strain producing deaminated folic acid and deaminated pteroic acid. amanote.com

| Organism | Key Enzymes | Degradation Products |

| Variovorax sp. F1 | Carboxypeptidase G, Pterin deaminase | Pteroic acid, this compound, Deaminopteroic acid |

| Pseudomonas sp. FO8 | Pteridine (B1203161) deaminase | Deaminated folic acid, Pteroic acid, Deaminated pteroic acid |

Table 2: Microbial Degradation of Folic Acid. This table summarizes the key enzymes and resulting degradation products from folic acid in specific bacterial species. nih.govresearchgate.netamanote.com

While the biosynthetic pathways of folic acid are well-established, its degradation mechanisms in the environment have been less understood. nih.govnih.gov The isolation of soil bacteria like Variovorax sp. F1 from weed rhizospheres demonstrates that folic acid is actively biodegraded in terrestrial ecosystems. nih.govresearchgate.net These environmental biotransformation processes are driven by the enzymatic machinery of soil microbes. nih.govnih.gov The presence of folic acid in the environment, partly due to its use in fortified foods and supplements, makes its degradation pathway relevant. d-nb.inforesearchgate.net The breakdown of folic acid is not always complete; in some cases, breakdown products like para-aminobenzoyl-glutamate (PABA-glu) can be transported and utilized by other bacteria, such as E. coli, for their own folate synthesis. d-nb.infonih.gov This highlights a complex web of nutrient cycling and biotransformation in microbial communities. d-nb.info

Characterization of Microbial Folate-Degrading Enzymes (e.g., in Variovorax sp. F1)

Physiological Relevance of Deamination in Folate Turnover

Folate homeostasis in the body is a tightly regulated process involving absorption, distribution to tissues, and metabolic turnover. nih.gov The human body stores a pool of folate that turns over at a rate of about 0.1% to 0.5% per day. nih.govebsco.com Reduced folates are chemically unstable and can be degraded, but cells have evolved enzymatic repair mechanisms to counteract this. nih.govfao.org For example, quinoid dihydropteridine reductase (QDPR) can salvage the qDHF intermediate formed during tetrahydrofolate decomposition. nih.gov

While the deamination of folic acid to this compound is clearly established in microbial systems, its direct physiological relevance in human folate turnover is less defined. nih.govnih.gov Human liver has a low capacity for folic acid reduction, which can lead to the circulation of unmetabolized folic acid when intake is high. nih.gov The primary metabolic fate of dietary folates in humans involves reduction by dihydrofolate reductase (DHFR) to tetrahydrofolate (THF), the active coenzyme form. wikipedia.orgsigmaaldrich.com However, the existence of folate degradation products in microbial ecosystems and the potential for interactions between folic acid supplements and gut bacteria suggest an indirect relevance. d-nb.infonih.gov The breakdown of folates, including potential deamination, could be part of the broader catabolism that contributes to the daily turnover of the body's folate pool, although the specific enzymes and pathways in humans remain an area for further investigation. mdpi.com

Receptor Interactions and Signal Transduction Modulations by 2 Deaminofolic Acid

Cell Surface Folate Receptors and Ligand Specificity

Dictyostelium discoideum possesses distinct classes of cell surface binding sites for folates, which are crucial for processes like chemotaxis. These receptors exhibit varying specificities for folic acid and its analogs, including 2-deaminofolic acid.

Binding Characteristics of this compound to Folate Receptors (e.g., in Dictyostelium discoideum)

Research has identified multiple types of folate binding sites on the surface of Dictyostelium discoideum cells. researchgate.netcore.ac.uk One major class of these receptors is characterized as 'non-selective', demonstrating a similar affinity for folic acid, this compound, and methotrexate (B535133). rug.nlnih.govcore.ac.uk This non-specific binding site binds these compounds with a K0.5 value of approximately 140 nM. nih.gov Scatchard analysis of this binding suggests either the presence of heterogeneous receptor populations or negative cooperativity. researchgate.netnih.gov

Another distinct class of folate receptors is 'folic acid-selective'. rug.nl These receptors bind folic acid with an affinity that is over 100 times higher than their affinity for this compound. rug.nl In fact, this compound does not effectively compete for binding to this specific receptor type, even at concentrations a thousand times greater than that of folic acid. core.ac.uk The differing affinities of these receptor classes for this compound have been instrumental in distinguishing their respective roles in cellular signaling.

| Receptor Type | Ligand | Binding Affinity (K0.5/Kd) | Key Characteristics |

|---|---|---|---|

| Non-selective Folate Receptor | Folic Acid | ~140 nM (K0.5) | Binds multiple folate derivatives with similar affinity. rug.nlnih.gov Scatchard analysis suggests heterogeneity or negative cooperativity. researchgate.netnih.gov |

| Non-selective Folate Receptor | This compound | ~140 nM (K0.5) | |

| Non-selective Folate Receptor | Methotrexate | ~140 nM (K0.5) | |

| Folic Acid-Selective Receptor | Folic Acid | ~7 x 10^-9 M (Kd) | Shows high specificity for folic acid. core.ac.ukrug.nl this compound is a very poor competitor. core.ac.uk |

| Folic Acid-Selective Receptor | This compound | >100-fold lower affinity than folic acid |

Competitive Antagonism with Folic Acid at Receptor Sites

This compound acts as a competitive antagonist of folic acid at certain folate receptors. researchgate.net In its presence, the ability of the agonist, folic acid, to bind to the active site of the receptor is diminished as both molecules vie for the same binding location. derangedphysiology.com Studies have shown that antagonism by this compound is competitive, with a reported KI value of 20 μM. researchgate.net This competitive interaction is a key characteristic of its function as a tool to probe receptor-mediated processes. When cells are pre-incubated with this compound before being stimulated with folic acid, the nature of the inhibition shifts to non-competitive. researchgate.net This suggests that while this compound itself does not trigger a downstream signal like cGMP accumulation, its binding initiates a cellular process that leads to a reduced response to subsequent folic acid stimulation. researchgate.net

Intracellular Signaling Pathways Affected by this compound

The binding of ligands to folate receptors initiates a cascade of intracellular events. This compound, despite its inability to elicit a primary response, significantly modulates these downstream signaling pathways.

Modulation of Guanylate Cyclase Activity

In Dictyostelium discoideum, folic acid stimulation leads to the activation of guanylate cyclase and a subsequent transient increase in cyclic GMP (cGMP) levels. researchgate.netuniversiteitleiden.nl In stark contrast, this compound does not generate a measurable cGMP response at concentrations up to 0.1 mM. researchgate.net At a much higher concentration of 1 mM, only a minimal (10%) response is observed. researchgate.net This indicates that this compound is a poor agonist for the activation of guanylate cyclase. researchgate.net However, it can be used to terminate a cGMP response initiated by folic acid, suggesting it can displace the agonist from the receptor and lead to the inactivation of guanylate cyclase. researchgate.netnih.gov

Desensitization of Cyclic GMP Response

Although this compound does not significantly stimulate cGMP production, it is effective in desensitizing the cGMP response to folic acid. researchgate.netuniversiteitleiden.nl Desensitization is a process where a cell becomes less responsive to a continuous or repeated stimulus. sigmaaldrich.com Pre-incubation of Dictyostelium cells with this compound leads to a diminished cGMP response when the cells are subsequently stimulated with saturating concentrations of folic acid. researchgate.net This desensitization process induced by this compound occurs at a first-order rate constant of 0.04 s⁻¹, which is notably slower than the desensitization rate induced by folic acid itself (0.6 s⁻¹). researchgate.net This finding suggests that while this compound can occupy the receptor and induce a desensitized state, the mechanism or efficiency of this process differs from that of the natural agonist.

| Compound | cGMP Response | Desensitization Rate Constant |

|---|---|---|

| Folic Acid | Elicits a strong, transient cGMP response. researchgate.net | 0.6 s⁻¹ researchgate.net |

| This compound | Does not elicit a significant cGMP response. researchgate.net | 0.04 s⁻¹ researchgate.net |

G-Protein Coupled Receptor Interactions and Downstream Effects

The folate receptors in Dictyostelium discoideum are coupled to guanine (B1146940) nucleotide-binding proteins (G-proteins). nih.govcore.ac.ukuniversiteitleiden.nl These G-proteins are crucial intermediaries that connect the cell surface receptors to intracellular effector enzymes like guanylate cyclase. nih.govwikipedia.org The interaction of the non-specific folate receptor with a G-protein is supported by the observation that guanine nucleotides, such as GTP, can modulate the binding of ligands to these receptors. nih.govcore.ac.uk Specifically, in the presence of GTP, the affinity of the receptor for ligands decreases, while the total number of binding sites remains unchanged. nih.govcore.ac.uk

Even though this compound does not activate the full signaling cascade leading to cGMP production, its binding to the G-protein coupled receptor is sufficient to induce desensitization. researchgate.netuniversiteitleiden.nl This implies that receptor occupancy by an antagonist can trigger certain downstream events, like receptor desensitization, without initiating the complete signaling pathway that leads to second messenger production. The signal transduction pathways for folic acid and another chemoattractant, cAMP, are thought to converge at or before guanylate cyclase, but they are initiated by distinct receptors coupled to different G-proteins. universiteitleiden.nl

Chemotactic Responses and Cellular Migration Studies

Influence on Chemotaxis in Model Organisms (e.g., Dictyostelium discoideum)

The cellular slime mold Dictyostelium discoideum serves as a prominent model organism for studying chemotaxis, the directed movement of a cell along a chemical gradient. In its vegetative stage, D. discoideum preys on bacteria, which secrete folic acid, a potent chemoattractant for the amoebae. biologists.com The organism's response to folates is mediated by specific cell-surface receptors, making it an ideal system to investigate the structure-activity relationships of folate derivatives, including this compound.

This compound is a derivative of folic acid where the amino group at the C-2 position is replaced by a hydroxyl group. This modification significantly alters its interaction with the folate receptors and subsequent signaling pathways. nih.govasm.org It is often produced by the action of folate deaminase, an enzyme present in D. discoideum that inactivates folic acid by converting it to this compound. asm.orgresearchgate.net

Research indicates that this compound is a significantly less potent chemoattractant compared to folic acid. While it can compete with folic acid for binding to the same cell-surface receptors, it fails to elicit a strong chemotactic response. nih.govuconn.edu Studies measuring the intracellular cyclic GMP (cGMP) response, a critical step in the chemotactic signaling cascade, have shown that this compound generates a negligible response. biologists.comresearchgate.net For instance, at concentrations up to 0.1 mM, this compound produces no measurable cGMP increase, and a concentration of 1 mM results in only a 10% response compared to that induced by folic acid. researchgate.net This suggests that while it can occupy the receptor, it does not effectively activate the downstream signaling required for directed movement.

Because of this property, this compound has been utilized in research as a non-agonistic competitor. It can be used to chase the primary agonist, folic acid, from its receptors, allowing researchers to study the processes of excitation and desensitization of the guanylate cyclase system without introducing a significant new stimulus. researchgate.net The binding of this compound to folate receptors is competitive, with a reported inhibitory constant (KI) of 20 μM. researchgate.net

The table below summarizes the comparative effects of Folic Acid and this compound on key chemotactic indicators in D. discoideum.

| Feature | Folic Acid | This compound |

| Chemotactic Potency | High | Low / Negligible uconn.edu |

| Receptor Binding | Binds and activates receptor | Competes for receptor binding nih.govresearchgate.net |

| cGMP Response | Induces a robust, transient increase biologists.com | Generates no measurable response at 0.1 mM; 10% response at 1 mM researchgate.net |

| Role in Research | Primary chemoattractant agonist biologists.com | Non-agonistic competitor; used to study receptor kinetics researchgate.net |

| Inhibitory Constant (KI) | N/A | 20 μM researchgate.net |

Role in Chemokinetic Behavior

Chemokinesis is the phenomenon where a chemical substance influences the rate or frequency of cell locomotion, as opposed to the directionality seen in chemotaxis. uconn.edugla.ac.uk While chemotaxis involves a directed response to a chemical gradient, chemokinesis is characterized by a non-directional increase in random cellular movement. gla.ac.uk

In Dictyostelium discoideum, the response to chemoattractants can shift between chemotaxis and chemokinesis depending on the cell's developmental stage. During the vegetative phase, folic acid acts as a powerful chemoattractant. However, as the cells differentiate, the directional response (chemotaxis) to folate and its derivatives diminishes, while a non-directional stimulation of motility (chemokinesis) can be retained. pnas.org This transition is part of a developmental program where the cells lose sensitivity to folate and gain responsiveness to cyclic AMP as the primary chemoattractant for aggregation. biologists.com

Studies using folate analogs like methotrexate, which, like this compound, binds to folate receptors, have shown this differential response. During the first several hours of differentiation, the chemotactic response is lost, but the chemokinetic response is preserved. pnas.org While the specific mechanisms underlying folate-induced chemokinesis are not as extensively studied as chemotaxis, it is understood to be a distinct cellular behavior. uconn.edu this compound, as a folate derivative that binds to the receptors but poorly activates the directional signaling cascade, is relevant in dissecting these pathways. Its ability to interact with the receptor without causing a strong directional cue could potentially modulate the basal motility of the cell, a key aspect of chemokinesis. However, detailed studies focusing specifically on the chemokinetic effects of this compound are less common than those investigating its role in inhibiting chemotaxis.

Advanced Analytical Methodologies for 2 Deaminofolic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for isolating and quantifying 2-deaminofolic acid from complex biological matrices. rsc.org The principle lies in the differential partitioning of the analyte between a stationary phase and a mobile phase. rsc.orgasccollegekolhar.in Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), have been adapted for folate analysis. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its high resolution and sensitivity. myfoodresearch.com It is frequently used for purity assessment and purification of the compound. rug.nl

Research on the cellular slime mold Dictyostelium discoideum has utilized HPLC to investigate the binding of various folate analogs, including this compound, to cell surface receptors. In these studies, reverse-phase HPLC (RP-HPLC) with a C18 column was employed to check the purity of radiolabeled and unlabeled folates, ensuring that any degradation or contamination was minimal. rug.nl For instance, the purity of 2-deamino[3H]folic acid was routinely checked, and if necessary, the compound was purified by HPLC to ensure the integrity of binding assay results. rug.nl

HPLC, often coupled with mass spectrometry (LC-MS), can also identify and quantify folate derivatives in various samples. For example, an analysis of fermented spinach extract identified the presence of this compound, among other folate species like dihydrofolate and 5,6,7,8-tetrahydrofolate. its.ac.id While HPLC methods for other organic acids are well-established, such as for those in wine or fecal samples, the principles of separation, derivatization, and detection are often transferable to folate analysis. researchgate.netnih.gov

Table 1: HPLC Parameters in Folate-Related Research

| Parameter | Application | Details | Reference |

|---|---|---|---|

| Technique | Purity check & Purification | Reversed-Phase HPLC (RP-18) was used to assess the purity of this compound and other folates. | rug.nl |

| Mobile Phase | Gradient Elution | A gradient of trifluoroacetic acid (TFA) in water and acetonitrile (B52724) is commonly used for separating acidic compounds. | nih.gov |

| Stationary Phase | C18 Column | ODS-Hypersil or similar C18 reversed-phase columns are frequently used for folate separation. | rug.nlresearchgate.netnih.gov |

| Detection | UV Absorbance | Detection is often performed at specific wavelengths, such as 210 nm or 254 nm, where the compounds absorb light. | researchgate.netnih.gov |

| Coupling | Mass Spectrometry (LC-MS) | Provides structural information and enhances selectivity for identifying folate species like this compound in complex mixtures. | its.ac.id |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful method for the analysis of total folate content in biological samples. cdc.gov This technique is especially useful for compounds that can be made volatile without decomposing. rsc.org

A common approach for analyzing folate analogs like this compound involves an initial acid hydrolysis step. This process cleaves the C9-N10 bond of the folate molecule, releasing para-aminobenzoic acid (pABA) or its analogs. nih.govresearchgate.netgoogle.com The resulting pABA is then derivatized to increase its volatility for GC analysis. google.com For example, the pABA can be ethyl esterified, trifluoroacetylated, and then silylated to form t-butyldimethylsilyl (tBDMS) derivatives. nih.govresearchgate.net

This derivatization makes the analyte suitable for separation on a GC column and subsequent detection by MS. google.com The use of a stable isotope-labeled internal standard, such as [¹³C₆]pABA, allows for accurate quantification. This methodology has been successfully applied to determine total folate levels in whole blood and is noted for not being affected by the presence of folate analogs like methotrexate (B535133). nih.govresearchgate.net

Table 2: GC-MS Methodology for Folate Analysis

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Hydrolysis | Acid hydrolysis of the biological sample. | To cleave folate molecules into para-aminobenzoic acid (pABA). | nih.govresearchgate.net |

| 2. Internal Standard | Addition of an internal standard like [¹³C₆]pABA. | For accurate quantification of the analyte. | nih.govresearchgate.net |

| 3. Derivatization | Esterification, acetylation, or silylation of pABA. | To increase the volatility of the analyte for GC analysis. | nih.govresearchgate.netgoogle.com |

| 4. Separation | Gas chromatography separates the derivatized compounds. | To isolate the target analyte from other components. | rsc.org |

| 5. Detection | Mass spectrometry identifies and quantifies the analyte based on its mass-to-charge ratio. | For sensitive and specific detection. | nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the separation and identification of pteridine (B1203161) derivatives, including this compound. ijpsjournal.com It is often employed for monitoring the progress of chemical reactions or for the preliminary analysis of biological extracts. researchgate.netrjpbcs.com

In the context of folate research, TLC has been used to analyze the products of enzymatic reactions. For instance, studies on the inactivation of folic acid by enzymes from Dictyostelium discoideum used TLC to identify the reaction products, which included this compound and lumazine (B192210). researchgate.net

TLC is also valuable in screening microorganisms for the production of pterin-related compounds. In one study, cell extracts of various bacteria were analyzed by TLC using a mobile phase of n-butanol and glacial acetic acid. The presence of pterin (B48896) compounds was revealed by their characteristic blue fluorescence under UV light. kahedu.edu.in The retention factor (Rf value) obtained from TLC provides a key parameter for identification when compared against a known standard. kahedu.edu.in

Table 3: TLC Systems for Pteridine Analysis

| Application | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Reaction Monitoring | Silica | Dichloromethane:Ethyl Acetate (1:1) | UV light | researchgate.netrjpbcs.com |

| Pterin Screening | Cellulose | n-butanol: 5 N glacial acetic acid (4:1) | Blue fluorescence under UV light | kahedu.edu.in |

| Product Identification | Not specified | Not specified | UV spectroscopy after elution | researchgate.net |

Gas Chromatography (GC) Methodologies

Spectroscopic and Spectrometric Detection Strategies

Spectroscopic and spectrometric methods are indispensable for the detection and characterization of this compound, providing information on its concentration and molecular structure.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection and quantification of this compound. technologynetworks.com The method is based on the principle that molecules with conjugated double bonds, such as the pteridine ring system in folates, absorb light in the UV and visible regions of the electromagnetic spectrum. msu.edu

The UV spectrum of a compound is characterized by specific wavelengths of maximum absorbance (λmax). These spectra are used to identify pteridine derivatives and can be influenced by factors such as pH. rug.nlresearchgate.net For example, after purifying this compound using HPLC, its identity can be confirmed by its characteristic ultraviolet spectrum. rug.nl In enzymatic studies, UV spectroscopy was used alongside TLC to analyze the products of folic acid deamination, confirming the formation of this compound. researchgate.net

The absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. This allows for the quantification of this compound in various samples.

Table 4: UV-Vis Spectroscopy Applications in Folate Analysis

| Application | Principle | Key Findings | Reference |

|---|---|---|---|

| Identification | Compounds exhibit a characteristic absorption spectrum. | The UV spectrum was used to identify purified this compound. | rug.nl |

| Quantification | Absorbance is proportional to concentration (Beer-Lambert Law). | Used to quantify products of enzymatic reactions, such as the conversion of folic acid to this compound. | researchgate.net |

| Purity Check | Contaminants may alter the absorption spectrum. | Purity of nucleic acid samples can be checked using absorbance ratios like 260/280 nm; similar principles apply to other UV-absorbing compounds. | technologynetworks.com |

Fluorescence detection offers high sensitivity and selectivity for the analysis of certain compounds. shimadzu.com Many pteridine derivatives are naturally fluorescent, a property that can be exploited for their detection. kahedu.edu.in

While this compound itself is not strongly fluorescent, its degradation product, lumazine, exhibits fluorescence. researchgate.netresearchgate.net Pterin deaminase, an enzyme that can act on folic acid to produce this compound, also deaminates pterin to form the fluorescent compound lumazine. researchgate.net The fluorescence properties of lumazine and its derivatives are pH-dependent, with different ionic species emitting at distinct wavelengths. researchgate.net

In analytical methods, fluorescence can be used as a highly sensitive detection mode following chromatographic separation. shimadzu.com For compounds that are not naturally fluorescent, derivatization with a fluorescent tag can be employed. shimadzu.comnih.gov The high sensitivity of fluorescence detection makes it particularly suitable for analyzing trace amounts of substances in complex biological samples. shimadzu.comd-aminoacids.com

Table 5: Fluorescence Properties of Related Pteridines

| Compound | Property | Details | Reference |

|---|---|---|---|

| Pterin Derivatives | Natural Fluorescence | Many pterin-related compounds exhibit blue fluorescence under UV light, aiding their detection in TLC. | kahedu.edu.in |

| Lumazine | pH-Dependent Fluorescence | The fluorescence emission maxima of lumazine vary with pH, corresponding to its different ionic forms (e.g., dianion at 483 nm, monoanion at 467 nm). | researchgate.net |

| General Analytes | High Sensitivity | Fluorescence detection is generally more sensitive than UV absorbance, allowing for the detection of picogram levels of analytes. | shimadzu.com |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of molecular structures and the quantification of compounds in complex mixtures. mdpi.com When coupled with separation techniques like liquid chromatography (LC), it provides a powerful platform for investigating folic acid analogs, including this compound. High-resolution mass spectrometry (HRMS) can determine the accurate molecular weight of a compound, allowing for the confident assignment of its molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly crucial for detailed structural characterization. mdpi.com In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule. For folate analogs, soft ionization techniques like electrospray ionization (ESI) are commonly used to generate intact molecular ions in the gas phase. rsc.org Subsequent fragmentation via collision-induced dissociation provides key structural information. A common fragmentation pathway for folate compounds involves the loss of the glutamate (B1630785) group, which produces a characteristic mass difference that aids in identification. bevital.no

The development of sensitive and accurate analytical methods is critical for understanding the biological roles of folic acid intermediates. researchgate.net LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional selectivity and sensitivity for quantification. spectroscopyonline.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and a stable isotope-labeled internal standard. bevital.nospectroscopyonline.com This dual filtering significantly reduces background noise, enabling low detection limits (in the nmol/L range), excellent linearity, and high reproducibility for quantifying folates in biological matrices like serum. bevital.nospectroscopyonline.com While ESI-MS/MS is often favored for its sensitivity, other ionization methods like atmospheric pressure chemical ionization (APCI) can sometimes provide more detailed structural inferences for certain folate analogs. researchgate.net These established MS/MS-based methodologies are directly applicable to the structural elucidation and precise quantification of this compound in research settings.

Table 1: LC-MS/MS Parameters for Folate Analog Analysis This table presents typical parameters and findings from LC-MS/MS methods used for the analysis of folic acid and its analogs, which are applicable to this compound.

| Parameter | Description | Typical Value/Finding | Source(s) |

|---|---|---|---|

| Ionization Mode | The method used to generate ions from the analyte. | Electrospray Ionization (ESI), negative or positive mode. | bevital.nospectroscopyonline.com |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) for quantification; Orbitrap or Ion Trap for structural elucidation. | bevital.noresearchgate.netnih.gov |

| Scan Mode | The method of mass analysis. | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for structural analysis. | spectroscopyonline.comnih.gov |

| Precursor → Product Ion | Characteristic fragmentation used for identification and quantification. | For folates, a common transition involves the loss of the glutamate moiety. | bevital.no |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Can range from 0.07 to 0.52 nmol/L for various folate species in serum. | bevital.no |

| Linearity | The concentration range over which the instrument response is proportional to the analyte concentration. | Assays are often linear up to 140 nmol/L. | bevital.no |

Radiometric Assays in Receptor Binding Studies

Radiometric assays are a cornerstone of pharmacology for studying the interaction between ligands and their receptors, such as the binding of this compound to the folate receptor. nih.gov These assays utilize a radiolabeled form of a ligand (a radioligand) to quantify the binding to a source of receptors, which can be purified proteins, cell membranes, or whole cells. nih.govnih.gov

In the context of this compound research, a structurally related folate analog is typically labeled with a radioisotope like tritium (B154650) (³H), gallium-67 (B84094) (⁶⁷Ga), indium-111 (B102479) (¹¹¹In), or technetium-99m (⁹⁹mTc) to serve as the radioligand. pnas.orgsnmjournals.orgclinmedjournals.org In a typical saturation binding experiment, increasing concentrations of the radioligand are incubated with the cells or membranes until equilibrium is reached. The amount of radioactivity bound to the receptor is then measured, allowing for the determination of key parameters such as the maximum number of binding sites (Bmax) and the dissociation constant (Kd), which is a measure of binding affinity. nih.govpnas.org

Competition binding assays are particularly valuable for characterizing the binding of non-radiolabeled compounds like this compound. snmjournals.org In this setup, a fixed concentration of the radioligand is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in bound radioactivity as the concentration of the unlabeled competitor increases, one can determine the competitor's binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value). This method is crucial for establishing the specificity and relative affinity of this compound for the folate receptor. snmjournals.orgclinmedjournals.org

Table 4: Examples of Radiolabeled Folate Analogs in Receptor Binding Studies

| Radiolabeled Compound | Radioisotope | Application | Key Findings | Source(s) |

|---|---|---|---|---|

| [³H]Folic acid | ³H | Saturation and competition binding assays in cultured cells. | Used to characterize high-affinity folate receptors and study folate uptake. | pnas.org |

| ⁶⁷Ga-deferoxamine-folate | ⁶⁷Ga | In vitro cell binding and in vivo tumor imaging. | Demonstrated high-affinity, receptor-specific binding to tumor cells. | clinmedjournals.org |

| ¹¹¹In-DTPA-folate | ¹¹¹In | Receptor binding studies and preclinical tumor imaging. | Showed specific uptake in folate receptor-positive cells and tumors. | clinmedjournals.org |

| ⁹⁹mTc-HYNIC-folate | ⁹⁹mTc | In vitro characterization of receptor binding in tumor cells. | Cellular uptake was saturable and could be blocked by excess free folic acid, confirming receptor specificity. | snmjournals.org |

| Radiolabeled 5-methyltetrahydrofolate | ³H | Studying binding to folate binding proteins and cell surface receptors. | Used to investigate binding kinetics and affinity at different pH levels. | nih.govpnas.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-mercaptoethanol | - |

| 3-mercaptopropionic acid | MPA |

| 5-methyltetrahydrofolate | - |

| 9-fluorenylmethyl chloroformate | FMOC |

| Dansyl chloride | - |

| Deferoxamine | - |

| Diethylenetriamine pentaacetic acid | DTPA |

| Fluorescamine | - |

| Folic acid | - |

| Gallium-67 | ⁶⁷Ga |

| Glutamic acid (Glutamate) | - |

| Hydrazinonicotinamide | HYNIC |

| Indium-111 | ¹¹¹In |

| Ninhydrin | - |

| o-phthalaldehyde | OPA |

| para-Aminobenzoic acid | PABA |

| Phenyl isothiocyanate | PITC |

| Technetium-99m | ⁹⁹mTc |

Structure Activity Relationships Sar and Design of 2 Deaminofolic Acid Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 2-deaminofolic acid derivatives is intrinsically linked to their molecular structure. The absence of the 2-amino group, a key feature distinguishing it from folic acid, significantly alters its interaction with biological targets. While this compound itself is generally considered non-agonistic, meaning it does not elicit a primary biological response, it can competitively antagonize folic acid receptors. researchgate.net This suggests that the core pteridine (B1203161) ring system, the p-aminobenzoyl group, and the glutamic acid moiety are all crucial for receptor binding.

In the context of designing new bioactive compounds, the 2-phenylaminophenylacetic acid scaffold, which shares some structural similarities with the p-aminobenzoyl portion of folates, has been a focus of medicinal chemistry. nih.gov Studies on derivatives of this scaffold have shown that modifications at various positions can significantly impact biological activity. nih.gov For instance, the introduction of different alkyl and halogen substituents can alter properties like lipophilicity, which in turn affects how the molecule interacts with biological membranes and target proteins. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.com This approach is valuable in predicting the activity of novel molecules before their synthesis, thereby saving time and resources. nih.govresearchgate.net

For folate analogs, QSAR studies often focus on descriptors related to:

Lipophilicity: Parameters like the partition coefficient (logP) quantify how well a molecule dissolves in fatty or nonpolar environments, which is crucial for crossing cell membranes. nih.govscribd.com

Electronic Properties: Descriptors such as Hammett constants (σ) describe the electron-donating or electron-withdrawing nature of substituents, which can influence binding interactions. scribd.com

Steric Parameters: Molar refractivity or Taft's steric parameter (Es) provides information about the size and shape of the molecule, which determines its fit within a receptor or enzyme active site. scribd.com

In practice, a QSAR model is developed by correlating these calculated descriptors with experimentally determined biological activities (e.g., IC50 values) for a set of known compounds. researchgate.netnih.gov The resulting equation can then be used to predict the activity of new, unsynthesized analogs. researchgate.net For instance, a typical QSAR equation might take the form:

log(1/C) = k1(logP) - k2(logP)^2 + k3(σ) + k4(Es) + k5 scribd.com

Where C is the concentration required for a specific biological effect, and k1 through k5 are constants determined from the regression analysis. scribd.com Such models have been successfully applied to various classes of compounds, including those with scaffolds similar to parts of the this compound structure. nih.govfrontiersin.org

Synthetic Approaches to this compound Analogs

The synthesis of this compound analogs involves a variety of chemical and enzymatic methods to create derivatives with modified structures.

Chemical Synthesis Pathways for Related Amino Acid Derivatives

The chemical synthesis of amino acid derivatives, which form the tail end of this compound, is a well-established field. amerigoscientific.com These methods allow for the introduction of a wide range of modifications to the amino acid portion of the molecule.

Common synthetic strategies include:

Peptide Coupling: Standard peptide coupling reagents can be used to form amide bonds between the p-aminobenzoyl moiety and various amino acids or peptide fragments. nih.govamerigoscientific.com

Alkylation and Arylation: The amino group of the p-aminobenzoyl glutamate (B1630785) core can be modified through reactions like reductive amination or cross-coupling reactions to introduce different substituents.

Solid-Phase Synthesis: For creating libraries of analogs, solid-phase peptide synthesis (SPPS) offers an efficient way to systematically vary the amino acid component. amerigoscientific.com In SPPS, the growing molecule is attached to a solid support, which simplifies the purification process after each reaction step. amerigoscientific.com

Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki or Buchwald-Hartwig coupling can be employed to create carbon-carbon or carbon-nitrogen bonds, respectively, allowing for the synthesis of a diverse range of analogs with modified aromatic rings. ijpsonline.com

These synthetic routes provide the flexibility to create a wide array of this compound derivatives with tailored properties. qyaobio.comnih.govrsc.org

Enzymatic Synthesis and Bioconversion Routes for Derivatives

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes can catalyze specific reactions under mild conditions, often with high stereoselectivity, which is crucial for the synthesis of biologically active molecules. beilstein-journals.org

For the synthesis of folate derivatives and their precursors, several enzymatic approaches have been explored:

Pterin (B48896) Deaminase: This enzyme can convert folic acid and related pterins into their 2-deamino counterparts. researchgate.net This provides a direct route to this compound from its natural precursor. researchgate.net

Transglycosylases: These enzymes can be used to couple different nucleobases to sugar moieties, a strategy that could be adapted for the synthesis of certain folate analogs. chemrxiv.org

Engineered Microorganisms: Metabolic engineering of microorganisms like Ashbya gossypii or Escherichia coli can be used to overproduce specific enzymes or even entire biosynthetic pathways, leading to the production of desired folate derivatives. dntb.gov.uanih.gov

Enzymatic methods are particularly useful for large-scale production and for creating complex molecules that are difficult to synthesize chemically. nih.govfrontiersin.org

Investigation of Modifying Groups and Their Impact on Biological Interactions

The modification of different parts of the this compound structure can have a profound impact on its biological interactions.

Pteridine Ring Modifications: Changes to the pteridine ring system can affect the molecule's ability to bind to its target enzyme or receptor. For example, the absence of the 2-amino group in this compound is the primary reason for its altered biological activity compared to folic acid. researchgate.net

p-Aminobenzoyl Group Modifications: Substitutions on the benzene (B151609) ring of the p-aminobenzoyl group can influence the molecule's lipophilicity and electronic properties. nih.gov This, in turn, can affect its transport across cell membranes and its binding affinity to target proteins. nih.gov

Glutamate Moiety Modifications: The glutamic acid tail is crucial for the biological activity of many antifolates. The number of glutamate residues can affect the molecule's retention within cells. Modifications to the glutamate itself, such as esterification or amidation, can also alter its properties.

Computational and Theoretical Studies of 2 Deaminofolic Acid

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govresearchgate.net This method is crucial for understanding structure-activity relationships and for drug design. nih.gov

In the context of 2-deaminofolic acid, molecular docking studies are employed to predict its binding affinity and mode of interaction with various receptors, such as folate receptors and enzymes like pterin (B48896) deaminase and dihydrofolate reductase. researchgate.netresearchgate.netresearchgate.net These studies help to elucidate how the absence of the amino group at the C2 position, compared to folic acid, influences its binding.

Detailed Research Findings: Research has shown that both folic acid and this compound can bind to specific cell surface folate binding sites. gla.ac.uk Molecular docking simulations can provide a structural basis for these interactions. For instance, docking studies of folic acid analogs into the active sites of enzymes like dihydrofolate reductase or pterin deaminase reveal key interactions. researchgate.netnih.gov Although specific docking energy values for this compound are not extensively published in comparative tables, the principles of docking allow for such predictions. The binding affinity is estimated using scoring functions that calculate the free energy of binding. researchgate.net A lower binding energy generally indicates a more stable ligand-receptor complex. mdpi.com

A hypothetical molecular docking study of this compound compared to folic acid with a target protein, such as pterin deaminase, would involve preparing the 3D structures of the ligands and the receptor, performing the docking using software like AutoDock or FlexE, and analyzing the resulting poses and binding energies. researchgate.netnih.gov The results would highlight differences in hydrogen bonding, and hydrophobic interactions due to the structural change from an amino group to a hydroxyl group at the C2 position.

Interactive Data Table: Example of Molecular Docking Parameters

Below is a representative table illustrating the kind of data generated from a molecular docking study. The values are hypothetical examples for illustrative purposes.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Pterin Deaminase | -7.5 | TYR 88, PHE 145, ARG 180 |

| Folic Acid | Pterin Deaminase | -8.2 | TYR 88, PHE 145, ARG 180, ASP 54 |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comnih.gov It is widely applied to study organic reaction mechanisms by calculating the potential energy surfaces, identifying transition states, and determining reaction pathways. numberanalytics.com

For this compound, DFT calculations are instrumental in understanding the mechanism of its formation. One key reaction is the deamination of folic acid, a process catalyzed by enzymes like pterin deaminase. researchgate.netresearchgate.net DFT can elucidate the step-by-step mechanism of this enzymatic reaction, including the role of active site residues and the energetics of intermediate and transition states. researchgate.net

Detailed Research Findings: While specific DFT studies on the enzymatic deamination of folic acid to this compound are not readily available, the methodology is well-established for similar reactions. pku.edu.cn A DFT study would typically involve:

Model System: Creating a model of the enzyme's active site containing the substrate (folic acid) and key amino acid residues.

Reaction Coordinate: Defining a reaction coordinate that describes the transformation from folic acid to this compound.

Energy Profile: Calculating the energy of the system along the reaction coordinate to identify intermediates and transition states. The activation energy barrier determines the reaction rate. pku.edu.cn

DFT calculations can also be used to predict various chemical properties of this compound itself, such as its molecular orbital energies (HOMO/LUMO), which are relevant for its reactivity, and spectroscopic properties like NMR and UV-Vis spectra. numberanalytics.comsumitomo-chem.co.jp

Interactive Data Table: Example of DFT Calculation Outputs for a Reaction Step

This table provides an example of the kind of energetic data that DFT calculations can provide for a proposed reaction step. The values are hypothetical.

| Reaction Species | Description | Relative Free Energy (kcal/mol) |

| Reactant Complex | Folic acid bound in active site | 0.0 |

| Transition State 1 | First transition state for nucleophilic attack | +21.7 |

| Intermediate | Tetrahedral intermediate | +5.3 |

| Transition State 2 | Second transition state for ammonia (B1221849) elimination | +18.5 |

| Product Complex | This compound in active site | -10.2 |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of a system, offering insights into the flexibility of proteins and the stability of ligand-receptor complexes. wikipedia.orgresearchgate.net

For this compound, MD simulations can be used to study the dynamic behavior of its complex with a biological target. researchgate.net Starting from a docked pose, an MD simulation can reveal how the ligand and receptor adjust their conformations to optimize their interactions, the stability of these interactions over time, and the role of solvent molecules. mdpi.com

Detailed Research Findings: MD simulations can provide detailed information about the fluctuations and conformational changes of proteins when bound to a ligand. researchgate.net In the case of this compound, an MD simulation of its complex with a receptor (e.g., folate receptor) would allow for the analysis of:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity than docking alone.

Such simulations can reveal, for example, whether the binding of this compound induces a different conformational change in the receptor compared to folic acid, which could explain differences in their biological activity. nih.gov

Predictive Modeling for Biological Activity and Interactions

Predictive modeling in computational chemistry involves the use of statistical methods and machine learning to build models that can predict the biological activity or properties of molecules based on their structure. nih.gov These models are trained on datasets of compounds with known activities and can then be used to screen new or uncharacterized compounds.

For this compound, predictive models can be used to forecast its biological activities, such as its efficacy as a chemoattractant or its potential as an enzyme inhibitor. gla.ac.uknih.gov

Detailed Research Findings: Mathematical models have been successfully used to understand the relationship between chemotactic signals and the cellular response in organisms like Dictyostelium discoideum. gla.ac.uk In such studies, the concentration of a signaling molecule like this compound is related to a measurable cellular response, such as cell migration. These models can predict complex behaviors and are validated through experimental data. gla.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models are another form of predictive modeling. A QSAR model for folate analogs could be developed by correlating structural descriptors of a series of compounds (including this compound) with their measured biological activity (e.g., inhibition of a specific enzyme). The resulting model could then predict the activity of other, untested folate derivatives.

Interactive Data Table: Example of a Predictive Model's Output

This table illustrates how a predictive model might classify the activity of this compound based on its structural features.

| Compound | Structural Descriptors (Example) | Predicted Biological Activity (e.g., Chemotactic Response) | Experimental Observation |

| This compound | Mol. Weight: 442.4, H-bond donors: 5, H-bond acceptors: 9 | Moderate Attractant | Elicits desensitization of cGMP response gla.ac.uk |

| Folic Acid | Mol. Weight: 441.4, H-bond donors: 7, H-bond acceptors: 9 | Strong Attractant | Chemoattractant for D. discoideum researchgate.net |

Preclinical Investigations and Model Systems in 2 Deaminofolic Acid Research

In Vitro Cellular Models for Pathway Analysis (e.g., K562 cells)

The human chronic myelogenous leukemia cell line, K562, serves as a prominent in vitro model for investigating cellular transport mechanisms, particularly those involving folates. researchgate.netmdpi.com While not expressing a functional p53 protein, these cells are notable for their potential to differentiate into erythroid and megakaryocytic lineages, making them a valuable tool for studying hematopoietic processes. researchgate.net In the context of folate research, K562 cells are widely used to characterize the function of the reduced folate carrier (RFC), a primary transport system for getting folates into mammalian cells. nih.govnih.govbiorxiv.orgbiorxiv.org

Research using K562 cells often focuses on analyzing the transport kinetics and inhibition of folate uptake. Studies have successfully used these cells to express high levels of the human reduced folate carrier (hRFC) to examine its transport properties. nih.gov For instance, transport-deficient K562 cells transfected with hRFC cDNA show restored transport activity that is sensitive to competitive inhibitors like leucovorin and folic acid itself. nih.gov This model allows for the detailed kinetic analysis of transport, including the determination of affinity (K_t) and maximum velocity (V_max). nih.gov

Although direct pathway analysis studies focusing exclusively on 2-deaminofolic acid in K562 cells are not extensively documented in the provided sources, the established use of this cell line for assessing competitive transport inhibitors provides a clear framework for how such an analysis would be conducted. nih.gov The K562 model system is instrumental for dissecting how folate analogs interfere with transport pathways essential for cell proliferation.

Table 1: Characteristics of K562 Cellular Model in Folate-Related Research

| Feature | Description | Relevance to Folate Analog Research |

| Cell Type | Human chronic myelogenous leukemia (CML) | Provides a human-relevant system for studying pathways critical in cancer biology. researchgate.netmdpi.com |

| Folate Transport | Expresses the reduced folate carrier (RFC), a key transporter for folates and antifolates. nih.govnih.gov | Allows for the study of competitive and non-competitive inhibition of folate uptake by analogs. nih.gov |

| Genetic Modification | Can be transfected to overexpress or study modified transporters (e.g., hRFC). nih.gov | Enables detailed characterization of transporter function and interaction with specific compounds. nih.gov |

| Experimental Use | Used in transport kinetic assays, gene expression analysis, and differentiation studies. mdpi.comnih.govnih.gov | Ideal for quantifying changes in transport efficiency (K_t, V_max) and downstream cellular responses. nih.gov |

Organismal Models for Biological Response Assessment (e.g., Dictyostelium discoideum)

The cellular slime mold Dictyostelium discoideum is a powerful organismal model for studying chemotaxis, cell signaling, and receptor function. In its vegetative stage, D. discoideum uses folic acid, a chemical secreted by its bacterial food source, as a chemoattractant. biologists.comuniversiteitleiden.nl This response is mediated by specific cell surface receptors and a G protein-coupled signal transduction pathway that leads to a transient increase in intracellular cyclic GMP (cGMP). biologists.com

This compound has been used extensively as a tool in this model system to dissect the intricacies of folate signaling. Unlike folic acid, which is a potent agonist, this compound acts as a very weak agonist or a competitive antagonist at the folate receptors. researchgate.netuconn.edu It generates no measurable cGMP response at concentrations up to 0.1 mM and only a minimal response at 1 mM. researchgate.net However, it effectively competes with folic acid for receptor binding, exhibiting a K_I value of 20 μM. researchgate.net

This antagonistic property allows researchers to use this compound to terminate folic acid-induced signals, helping to distinguish between receptor excitation and desensitization. researchgate.net Studies have shown that adding an excess of this compound can chase the folic acid agonist from its receptors. researchgate.net Furthermore, research indicates the presence of different classes of folate binding sites on the D. discoideum cell surface, some of which are selective for folic acid and others that bind both folic acid and this compound with similar affinity. researchgate.netrug.nl While this compound can elicit a chemotactic response, it is significantly less robust than the one induced by folic acid. uconn.edu

Table 2: Comparative Biological Responses to Folic Acid and this compound in Dictyostelium discoideum

| Biological Response | Folic Acid | This compound | Reference |

| cGMP Production | Induces a rapid, transient increase. | Elicits no significant response; acts as an antagonist. | researchgate.net |

| Receptor Binding | Binds with high affinity to selective and non-selective sites. | Binds as a competitive antagonist at selective sites and with similar affinity as folic acid at non-selective sites. | researchgate.netrug.nl |

| Chemotaxis | Potent chemoattractant. | Weak chemoattractant. | uconn.edu |

| Receptor Desensitization | Induces both excitation and desensitization. | Elicits desensitization without significant excitation. | researchgate.net |

Biochemical Assays for Enzyme and Receptor Function

Biochemical assays provide a controlled, cell-free environment to directly measure the interaction of this compound with specific molecular targets like enzymes and receptors. databiotech.co.il These in vitro assays are fundamental for determining kinetic parameters, binding affinities, and mechanisms of action. nih.gov

Enzyme Assays: Enzyme assays are designed to measure enzyme activity by monitoring either the depletion of a substrate or the formation of a product over time. frontiersin.orgnih.gov In the context of folate metabolism, a key enzyme is folate deaminase, which is present in D. discoideum and inactivates the folic acid signal by converting it to this compound (also referred to as 2-hydroxy-2-deaminofolic acid). researchgate.netasm.org Assays for this enzyme can measure the conversion of radiolabeled folic acid into its deaminated product. asm.org Such assays have established that the deaminated product is not chemotactically active and does not induce a cGMP response, confirming the importance of the amino group at the C-2 position for biological activity in this model. asm.org The stability and activity of enzymes in these assays are highly dependent on experimental conditions, such as pH, which is maintained by biochemical buffers. patsnap.com

Receptor Function Assays: To characterize the interaction between this compound and its receptors, various binding assays are employed. These typically use a radiolabeled ligand, such as 2-deamino[3H]folic acid or [3H]methotrexate, and membranes isolated from cells like D. discoideum. universiteitleiden.nlrug.nl

Competition Assays: These assays measure the ability of unlabeled this compound to displace a bound radiolabeled ligand. This allows for the calculation of the inhibitory constant (K_i), which reflects the affinity of the compound for the receptor. researchgate.net

Scatchard Analysis: This method analyzes binding data from saturation experiments to determine the receptor density (B_max) and the dissociation constant (K_d), providing a measure of binding affinity. rug.nl These biochemical approaches have been crucial in identifying and characterizing different classes of folate receptors in D. discoideum, including a non-specific type that binds folic acid, this compound, and methotrexate (B535133) with similar affinities (K_d ≈ 140 nM). researchgate.net

Table 3: Overview of Biochemical Assays in this compound Research

| Assay Type | Purpose | Key Parameters Measured | Example Application |

| Enzyme Activity Assay | To measure the rate of an enzyme-catalyzed reaction. | V_max (maximum velocity), K_m (substrate affinity) | Assessing the activity of folate deaminase on folic acid. asm.org |

| Competition Binding Assay | To determine the affinity of a compound for a receptor. | K_i (inhibitory constant), IC_50 (half-maximal inhibitory concentration) | Measuring the affinity of this compound for folate receptors in D. discoideum. researchgate.net |

| Saturation Binding Assay | To quantify receptor density and affinity. | K_d (dissociation constant), B_max (maximum binding capacity) | Characterizing the properties of different folate binding sites using radiolabeled ligands. rug.nl |

Q & A

Basic Question: What are the established synthetic routes for 2-Deaminofolic acid, and how can researchers validate its purity in experimental settings?

Methodological Answer:

Synthesis of this compound (DAFA) typically involves modifying folic acid derivatives through deamination reactions. Key steps include protecting functional groups (e.g., glutamate residues) and using enzymatic or chemical catalysts for selective deamination. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 280 nm, paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) can further verify molecular weight consistency. For reproducible results, researchers should document reaction conditions (pH, temperature) and use internal standards during analysis .

Basic Question: What analytical techniques are most effective for detecting this compound in biological matrices?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting DAFA in complex matrices like cell lysates or fermented extracts. Optimize mobile phases (e.g., acetonitrile/ammonium formate) to improve retention times (~2.7 minutes, as observed in folate analogs). Use electrospray ionization (ESI) in positive ion mode for enhanced sensitivity, targeting characteristic m/z peaks (e.g., 426 m/z for DAFA). Include controls for photolysis degradation products (e.g., 6-formylpterin at 192 m/z) to avoid false positives. Calibration curves with spiked samples ensure quantitation accuracy .

Advanced Question: How can researchers investigate the competitive inhibition mechanism of this compound on folate receptors?

Methodological Answer:

To study competitive inhibition, use radioligand binding assays with tritiated folate analogs (e.g., N10-methyl[³H]folic acid). Vary DAFA concentrations (2.7–17 µM) and measure displacement of bound ligands. Apply Lineweaver-Burk analysis to determine inhibition constants (Ki) and distinguish competitive vs. non-competitive mechanisms. Include negative controls with excess unlabeled folate (e.g., 0.2 mM N10-methylfolic acid) to correct nonspecific binding. Data should be plotted as reciprocal velocity vs. substrate concentration at multiple inhibitor levels to generate replots for kinetic parameter validation .

Advanced Question: What experimental designs are recommended to assess DAFA’s stability under varying physiological conditions?

Methodological Answer:

Design stability studies under simulated physiological conditions:

- Photolytic Stability: Expose DAFA solutions to UV light (254 nm) and monitor degradation via LC-MS. Quantify breakdown products (e.g., pterin-6-carboxylic acid at 207 m/z).

- Thermal Stability: Incubate DAFA at 37°C in buffers of varying pH (4.0–7.4) over 72 hours. Use HPLC to track peak area reduction.

- Oxidative Stability: Add hydrogen peroxide (0.1–1.0%) and measure oxidation byproducts with tandem MS.

Include accelerated stability testing (40°C/75% RH) for predictive modeling of shelf-life .

Advanced Question: How can researchers resolve contradictions in reported binding affinities of DAFA across studies?

Methodological Answer:

Contradictions may arise from methodological variability. Address this by:

Systematic Review: Compare assay conditions (e.g., 8-azaguanine concentration in binding buffers, incubation times).

Reproducibility Checks: Replicate key studies using standardized protocols (e.g., 0.33 mM 8-azaguanine, 60 s incubation).

Data Normalization: Express binding affinities relative to a common reference ligand (e.g., N10-methylfolic acid).

Meta-Analysis: Pool datasets using statistical tools (e.g., random-effects models) to identify outliers or confounding variables.

Document all parameters (e.g., blank correction methods) to enhance cross-study comparability .

Advanced Question: What strategies are effective for studying DAFA’s role in folate metabolism pathways?

Methodological Answer:

Use isotope tracing with ¹³C-labeled DAFA in cell cultures (e.g., Dictyostelium discoideum). Track incorporation into metabolic intermediates via LC-MS/MS. Pair with CRISPR/Cas9 knockout models of folate pathway enzymes (e.g., dihydrofolate reductase) to identify DAFA-specific interactions. For kinetic modeling, apply Michaelis-Menten equations to enzyme activity assays under varying DAFA concentrations. Validate findings with in silico docking simulations to predict binding affinities to folate-dependent enzymes .

Categorization and Key Themes

- Basic Questions: Focus on synthesis, detection, and foundational assays (FAQs 1–2).

- Advanced Questions: Address mechanistic studies, data contradictions, and metabolic pathway analysis (FAQs 3–6).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.